molecular formula C8H7BrFNO3 B1529995 1-Bromo-3-ethoxy-2-fluoro-6-nitrobenzene CAS No. 1805414-33-8

1-Bromo-3-ethoxy-2-fluoro-6-nitrobenzene

Cat. No.: B1529995
CAS No.: 1805414-33-8
M. Wt: 264.05 g/mol
InChI Key: SPXGQTMAJXQGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-ethoxy-2-fluoro-6-nitrobenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br), ethoxy (OCH₂CH₃), fluorine (F), and nitro (NO₂) groups. Its molecular formula is C₈H₇BrFNO₃, with substituents positioned at the 1-, 2-, 3-, and 6-positions. This compound is of interest in organic synthesis and materials science due to its electron-withdrawing (NO₂, Br) and electron-donating (ethoxy) groups, which influence reactivity and intermolecular interactions .

Properties

IUPAC Name

3-bromo-1-ethoxy-2-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-2-14-6-4-3-5(11(12)13)7(9)8(6)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXGQTMAJXQGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table compares substituent patterns and functional groups in related brominated nitrobenzene derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Groups
1-Bromo-3-ethoxy-2-fluoro-6-nitrobenzene Br (1), OCH₂CH₃ (3), F (2), NO₂ (6) C₈H₇BrFNO₃ Ethoxy, nitro, bromo, fluoro
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene Br (1), F (3), OCH₃ (2), NO₂ (4) C₇H₅BrFNO₃ Methoxy, nitro, bromo, fluoro
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene Br (1), F (3), OCF₃ (4) C₇H₃BrF₄O Trifluoromethoxy, bromo, fluoro
1-Bromo-2-nitrobenzene Br (1), NO₂ (2) C₆H₄BrNO₂ Bromo, nitro
5-Bromo-2-nitrobenzotrifluoride Br (5), NO₂ (2), CF₃ (3) C₇H₃BrF₃NO₂ Bromo, nitro, trifluoromethyl

Key Observations :

  • Electron-withdrawing vs. donating effects : The ethoxy group in the target compound introduces electron-donating character, contrasting with trifluoromethoxy (strongly electron-withdrawing) in the compound from . This affects electrophilic substitution reactivity and crystal packing .

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility (Partial Data)
This compound ~280.0 (estimated) ~300 (predicted) ~1.6 (estimated) Soluble in ethanol, ether
1-Bromo-2-nitrobenzene 202.01 261 - Soluble in benzene, ethanol
1-Bromo-3-chloro-5-fluorobenzene 209.45 - 1.72 Not reported
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethoxybenzene 309.15 308.7 (predicted) 1.357 Likely polar aprotic solvents

Notes:

  • The target compound’s higher molecular weight compared to simpler derivatives (e.g., 1-bromo-2-nitrobenzene) suggests higher melting/boiling points, consistent with trends in halogenated aromatics .
  • The trifluoromethoxy group in reduces boiling points due to increased volatility from fluorine’s electronegativity.

Reactivity and Stability

  • Nitro group reactivity : The nitro group at position 6 in the target compound may direct further substitutions (e.g., reduction to amine) at meta/para positions, similar to 5-bromo-2-nitrobenzotrifluoride .
  • Bromine substitution : Bromine at position 1 facilitates Suzuki coupling or nucleophilic aromatic substitution, as seen in 1-bromo-3-chloro-5-fluorobenzene .
  • Stability concerns : Halogenated nitrobenzenes often exhibit thermal sensitivity; safety data for recommend handling precautions (e.g., avoiding contamination, using PPE).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-ethoxy-2-fluoro-6-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-ethoxy-2-fluoro-6-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.